N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,3-thiazole core substituted with acetyl and methyl groups, a cyclopenta[c]pyridazine ring fused to a piperidine scaffold, and a terminal carboxamide group. The acetylated thiazole moiety may enhance metabolic stability compared to simpler analogs, while the cyclopenta[c]pyridazine-piperidine linkage could influence binding affinity through conformational rigidity .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-11-17(12(2)25)27-19(20-11)21-18(26)14-6-4-8-24(10-14)16-9-13-5-3-7-15(13)22-23-16/h9,14H,3-8,10H2,1-2H3,(H,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVPRCTJAARSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole-based compounds can interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
They can activate or inhibit biochemical pathways, stimulate or block receptors, and undergo various types of reactions due to the reactive positions on the thiazole ring.
Biochemical Pathways
They can activate or stop these pathways, leading to a range of biological effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Result of Action
Thiazole-based compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups in the molecular structure can enhance the compound’s herbicidal activities. .
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of Thiazole Derivative : The initial step often involves the reaction of 4-methylthiazole with acetylating agents.
- Piperidine Ring Construction : Following the thiazole formation, a piperidine moiety is introduced through nucleophilic substitution.
- Cyclopenta[c]pyridazine Integration : The cyclopenta[c]pyridazine structure is appended to the piperidine ring, enhancing the compound's biological profile.
Antimicrobial Properties
Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl) exhibit significant antimicrobial activity. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl) | Staphylococcus aureus | Significant antibacterial activity |
| N-(5-acetyl-4-methyl-1,3-thiazol-2-yl) | Escherichia coli | Significant antibacterial activity |
In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria at concentrations as low as 1 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines:
These studies suggest that the compound may inhibit cell growth more effectively than standard chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Substituent Variations : The presence of specific substituents on the thiazole and piperidine rings enhances both cytotoxicity and antimicrobial efficacy. For example:
- Methyl and phenyl groups at certain positions are crucial for activity.
Hydrophobic Interactions : Molecular dynamics simulations indicate that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance binding affinity and biological effectiveness .
Case Studies
Several studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Study : A study conducted by Hamid et al. demonstrated that thiazole derivatives possess strong antibacterial properties against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 0.63 µM .
- Anticancer Evaluation : In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives were tested against MCF-7 and A549 cell lines, showing promising anticancer activity with IC50 values significantly lower than traditional treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining thiazole, pyridazine, and piperidine-carboxamide motifs. Below is a comparative analysis with related compounds based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Findings :
Bioavailability : The target compound’s acetylated thiazole and bicyclic pyridazine may confer superior metabolic stability compared to pyrazole-carbothioamide derivatives (), which often suffer from rapid clearance due to nitro groups .
Binding Affinity : The fused cyclopenta[c]pyridazine-piperidine system likely provides a rigid scaffold for tight enzyme interactions, contrasting with the flexible pyridine-based carboxamides (e.g., 6-ethoxypyridine-3-carboxamide) .
Solubility : The absence of polar substituents (e.g., ethoxy or chloro groups) in the target compound might reduce aqueous solubility relative to pyridine/pyrimidine analogs (), necessitating formulation optimization.
Selectivity : Compared to pyrimidine-carboxamides (e.g., 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide), the thiazole-pyridazine hybrid could exhibit distinct selectivity profiles due to its unique steric and electronic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
